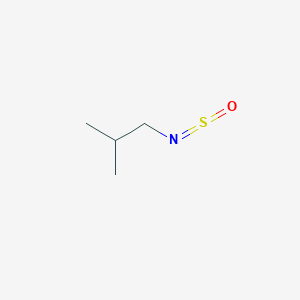

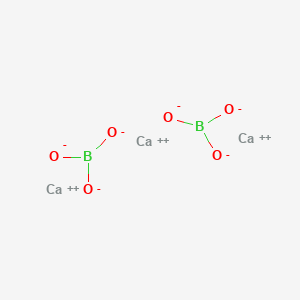

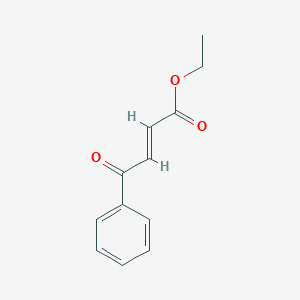

![molecular formula C7H11Br B082479 1-溴双环[2.2.1]庚烷 CAS No. 13474-70-9](/img/structure/B82479.png)

1-溴双环[2.2.1]庚烷

描述

Synthesis Analysis

The synthesis of related compounds such as 1-bromotricyclo[4.1.0.02,7]heptane and its derivatives involves various chemical reactions that often follow a radical mechanism. For instance, the addition of 2-bromoethanesulfonyl bromide to 1-bromotricyclo[4.1.0.02,7]heptane at the C1–C7 central bicyclobutane bond produces a 1:1 adduct with a bicyclo[3.1.1]heptane structure through radical mechanisms (Kostryukov & Masterova, 2020).

Molecular Structure Analysis

The molecular structure of related bicyclic compounds is intricate, often characterized by specific stereochemistry and conformational attributes. For example, the synthesis and X-ray crystal structure analysis of 1',7',7'-Trimethylbicyclo[2.2.1]heptane[2',3'-b]-2,3-dicyanopyrazine provided insights into the stereoisomeric nature and the spatial arrangement of atoms within the bicyclic framework, highlighting the structural uniqueness of these compounds (Anonymous, 2013).

Chemical Reactions and Properties

The chemical reactions involving 1-Bromobicyclo[2.2.1]heptane derivatives are diverse and include radical mechanisms, conjugate additions, and transformations leading to various functionalized products. These reactions are crucial for the synthesis of complex organic molecules and for understanding the chemical behavior of bicyclic compounds. For example, the conjugate addition of halo- and mercuroazidation to 1-phenyltricyclo[4.1.0.02,7]heptane results in products with norpinane structures, demonstrating the compound's reactivity and potential for further functionalization (Vasin et al., 2016).

科学研究应用

低温反应: 7-溴-7-氯双环[4.1.0]庚烷和 7-溴-7-氟双环[4.1.0]庚烷在低温下与 THF 中的活化镁反应,生成 7-溴双环[4.1.0]庚烷等产物 (安藤、村中和石原,1981).

复杂分子的合成: 1-溴-2-氯甲基-7-甲基三环[4.1.0.02,7]庚烷与甲基锂的反应生成复杂分子,表明中间体形成 6-甲基四环[4.2.0.01,7.05,7]辛烷 (阿尔伯和塞米斯,1994).

光电子能谱分析: 1-溴三环[2.2.1.02.6]庚烷(1-溴三环庚烯)的光电子能谱揭示了溴和烷烃轨道之间的广泛共轭,提供了对烷基卤化物电子结构的见解 (德拉、皮古、利维特和皮尔,1985).

用氢化锂铝还原: 外消旋-2-溴双环[2.2.1]庚烷-1-羧酸与氢化锂铝的还原反应生成内消旋和外消旋-2-羟甲基双环[2.2.1]庚烷以及 1-羟甲基双环[2.2.1]庚烷的混合物 (麦克米伦和普赖斯,1971).

加溴: 溴添加到 2-甲基-2-氮杂双环[2.2.1]庚-5-烯中会生成意外产物,表明反应途径复杂 (布拉诺夫、索索尼克和齐克,2001).

1,2-消除: 碱促进的外消旋-2-双环[2.2.1]庚基卤化物和芳磺酸酯的 1,2-消除反应发展出可用于合成化学的干净的双分子反应 (巴tsch 和李,1990).

微生物贝耶-维利格反应: 此反应涉及各种取代的双环庚酮,导致形成区域异构的内酯,在药物化学中很有用 (柯尼希斯伯格和格林格尔,1994).

作用机制

Target of Action

1-Bromobicyclo[2.2.1]heptane is a small organic molecule that primarily targets other organic molecules in chemical reactions. Its primary targets are often other organic compounds in a reaction mixture, where it can participate in various types of reactions, such as nucleophilic substitution .

Mode of Action

The mode of action of 1-Bromobicyclo[2.2.1]heptane involves the formation of a stable carbocation intermediate. When the bromine atom is abstracted, a positive ion is formed which is stable due to the inductive effect from the three carbon atoms and also hyper-conjugation . This carbocation can then undergo a nucleophilic substitution reaction (SN1), where a nucleophile attacks the positively charged carbon .

Biochemical Pathways

While specific biochemical pathways involving 1-Bromobicyclo[22For example, it can undergo a formal [4 + 2] cycloaddition reaction, which allows access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates .

Result of Action

The result of 1-Bromobicyclo[2.2.1]heptane’s action is the formation of new organic compounds. For example, in a formal [4 + 2] cycloaddition reaction, it can help synthesize a wide range of bicyclo[2.2.1]heptane-1-carboxylates . These compounds could have various applications, including use in the synthesis of other complex organic molecules.

Action Environment

The action of 1-Bromobicyclo[2.2.1]heptane can be influenced by various environmental factors. For instance, the rate and outcome of its reactions can be affected by factors such as temperature, solvent, and the presence of catalysts. It’s also worth noting that certain bridgehead carbons like 1-bromobicyclo[2.2.1]heptane can undergo SN1 reactions slowly at high temperatures (150°C) .

属性

IUPAC Name |

1-bromobicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Br/c8-7-3-1-6(5-7)2-4-7/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGQMFDJANKDLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00158919 | |

| Record name | Bicyclo(2.2.1)heptane, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromobicyclo[2.2.1]heptane | |

CAS RN |

13474-70-9 | |

| Record name | Bicyclo(2.2.1)heptane, 1-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013474709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo(2.2.1)heptane, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

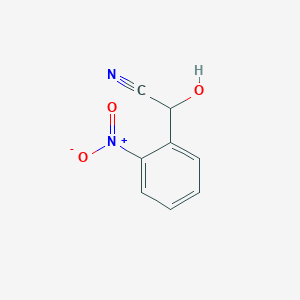

![2-[(2-Aminoethyl)thio]benzoic acid hydrochloride](/img/structure/B82407.png)

![(3S,9R,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B82421.png)